![molecular formula C12H25Cl2N3O B1526133 N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride CAS No. 1354950-03-0](/img/structure/B1526133.png)
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride
Overview
Description
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is a chemical compound with the CAS Number: 1354950-03-0 . It has a molecular weight of 298.26 .
Molecular Structure Analysis
The IUPAC name for this compound is N-(4-aminocyclohexyl)-4-piperidinecarboxamide dihydrochloride . The InChI code is 1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
Antimicrobial Agents
N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride: has been identified as a potential antimicrobial agent, particularly against Mycobacterium abscessus . This compound targets DNA gyrase, an enzyme critical for bacterial DNA replication, and has shown bactericidal and antibiofilm activity. Its efficacy against multidrug-resistant strains makes it a promising candidate for developing new treatments for lung diseases caused by nontuberculous mycobacteria.
Cancer Research
Piperidine derivatives, including N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride , have been explored for their anticancer properties . These compounds have been tested against various cancer cell lines, with modifications to the piperidine ring influencing their cytotoxicity. The presence of certain functional groups can enhance the compound’s ability to inhibit cancer cell growth, making it valuable for designing new chemotherapeutic agents.
Drug Discovery
The piperidine nucleus is a cornerstone in drug discovery due to its presence in many FDA-approved drugs . N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride , with its piperidine core, is part of this essential heterocyclic system. It serves as a building block for synthesizing compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Pharmacophore Development
This compound’s structure offers important pharmacophoric features that are utilized in therapeutic applications . Its versatility allows it to interact with various biological targets, aiding in the development of new pharmacophores that can lead to the discovery of novel medications.
Chemical Synthesis
In chemical synthesis, N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is used as a reagent to create complex molecules . Its reactivity and stability under different conditions make it an invaluable asset for constructing diverse chemical structures.
Material Science
The compound’s unique properties are also being explored in material science . It could potentially be used to modify the surface properties of materials or as a precursor for creating new polymers with specific characteristics.
Analytical Chemistry
Due to its well-defined structure and purity, N-(4-aminocyclohexyl)piperidine-4-carboxamide dihydrochloride is used as a reference standard in analytical chemistry . It helps ensure the accuracy of analytical methods and the reliability of results in pharmaceutical testing.
Life Science Research
Lastly, in life science research, this compound is part of studies looking into the fundamental processes of life . Its interactions with biological molecules can provide insights into enzyme mechanisms, receptor binding, and other key biological pathways.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
properties
IUPAC Name |
N-(4-aminocyclohexyl)piperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;;/h9-11,14H,1-8,13H2,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXXFXKXZGBFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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